N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide
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Overview
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The naphthamide moiety adds further complexity and potential for interaction with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methylation: The indole core is then methylated at the 1 and 2 positions using methyl iodide in the presence of a base such as potassium carbonate.
Naphthamide Formation: The final step involves the reaction of the methylated indole with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Indole Core: Large-scale Fischer indole synthesis using industrial reactors.
Continuous Methylation: Continuous flow reactors for the methylation step to ensure consistent product quality.
Automated Naphthamide Formation: Automated systems for the final coupling reaction to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with hydrogenated indole or naphthamide rings.
Substitution Products: Various substituted indole derivatives with different functional groups.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological targets, including proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The indole and naphthamide moieties allow for multiple points of interaction, making it a versatile compound for studying molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide
Uniqueness
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide stands out due to its naphthamide moiety, which provides additional sites for interaction and potential biological activity. This makes it a valuable compound for exploring new therapeutic avenues and understanding complex biological processes.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-15-11-20-12-16(7-10-21(20)24(15)2)14-23-22(25)19-9-8-17-5-3-4-6-18(17)13-19/h3-13H,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGWFVJJLMQMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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